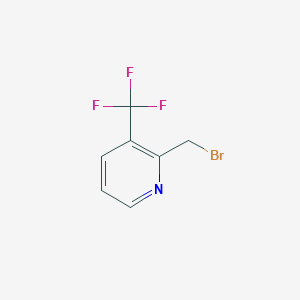

2-(Bromomethyl)-3-(trifluoromethyl)pyridine

Overview

Description

2-(Bromomethyl)-3-(trifluoromethyl)pyridine is an organic compound that features both bromomethyl and trifluoromethyl functional groups attached to a pyridine ring. The presence of these groups imparts unique chemical properties to the compound, making it valuable in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-3-(trifluoromethyl)pyridine typically involves the bromination of 3-(trifluoromethyl)pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-3-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions.

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can target the bromomethyl group, converting it to a methyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Nucleophilic Substitution: Products include azides, nitriles, and thioethers.

Oxidation: Pyridine N-oxides are formed.

Reduction: The primary product is 2-methyl-3-(trifluoromethyl)pyridine.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

- Intermediate in Chemical Reactions : The compound serves as a key intermediate in the synthesis of complex organic molecules. Its bromomethyl group is highly reactive, facilitating nucleophilic substitution reactions that allow for the formation of diverse derivatives. This property is crucial for developing new compounds in chemical research.

2. Pharmaceutical Development

- Drug Synthesis : 2-(Bromomethyl)-3-(trifluoromethyl)pyridine plays a significant role in the synthesis of potential drug candidates targeting various diseases, including neurological disorders and inflammatory conditions. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the resulting pharmaceuticals, which is advantageous for drug design .

- Bioactive Molecules : Its utility extends to the development of bioactive molecules, where it acts as a labeling reagent in biochemical assays, aiding in the study of biological systems and drug interactions.

3. Agrochemical Applications

- Pesticide Development : The compound is also utilized in the agrochemical industry as an intermediate for synthesizing pesticides. Its unique structure allows for modifications that can enhance efficacy against pests while maintaining safety profiles .

Case Studies

- Synthesis of Neuroactive Compounds : Research has demonstrated that derivatives synthesized from this compound exhibit promising neuroprotective properties. These studies emphasize its potential as a scaffold for developing drugs aimed at treating neurodegenerative diseases.

- Agrochemical Innovations : The compound has been successfully used to create new classes of pesticides that exhibit improved efficacy against resistant pest strains, showcasing its importance in agricultural chemistry.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-3-(trifluoromethyl)pyridine involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The trifluoromethyl group enhances the compound’s stability and lipophilicity, influencing its interaction with biological targets. The molecular pathways involved include the formation of covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

- 2-(Chloromethyl)-3-(trifluoromethyl)pyridine

- 2-(Iodomethyl)-3-(trifluoromethyl)pyridine

- 2-(Bromomethyl)-4-(trifluoromethyl)pyridine

Uniqueness

2-(Bromomethyl)-3-(trifluoromethyl)pyridine is unique due to the specific positioning of the bromomethyl and trifluoromethyl groups on the pyridine ring. This arrangement imparts distinct reactivity and stability compared to its analogs. The bromomethyl group is more reactive than the chloromethyl group, making it a better candidate for nucleophilic substitution reactions. Additionally, the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it valuable in pharmaceutical research.

Biological Activity

2-(Bromomethyl)-3-(trifluoromethyl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including enzyme interactions, pharmacokinetics, and case studies highlighting its efficacy against various pathogens.

Chemical Structure and Properties

The chemical formula for this compound is . Its structural features include:

- Bromomethyl Group : Enhances electrophilic character and may influence biological interactions.

- Trifluoromethyl Group : Increases lipophilicity, potentially improving membrane permeability and bioavailability.

Research indicates that the compound interacts with specific molecular targets, particularly enzymes and receptors. The trifluoromethyl group enhances the compound's ability to penetrate lipid membranes, while the bromomethyl group may facilitate interactions with biological targets.

Enzyme Interaction Studies

Several studies have documented the compound's ability to modulate enzyme activity:

- Enzyme Inhibition : The trifluoromethyl substituent has been correlated with increased potency in inhibiting certain enzymes compared to non-fluorinated analogs. For example, related pyridine derivatives have shown enhanced inhibition of serotonin uptake due to this substituent.

- Selectivity : In studies focusing on small-molecule modulators of cyclin-dependent kinases (CDK8 and CDK19), pyridine derivatives exhibited selective inhibition, suggesting that this compound may demonstrate similar selectivity in its interactions.

Case Studies

- Antichlamydial Activity : Compounds derived from similar pyridine structures were evaluated for their activity against Chlamydia. The introduction of a trifluoromethyl group significantly enhanced biological efficacy, indicating its crucial role in the compound's effectiveness.

- Pharmacokinetic Profiles : Studies have assessed the absorption, distribution, metabolism, and excretion (ADME) characteristics of related compounds. Modifications aimed at increasing solubility and reducing clearance rates were explored, which could optimize this compound for therapeutic use.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Similarity Index |

|---|---|---|

| 3-Amino-4-(trifluoromethyl)pyridine | Similar amino and trifluoromethyl groups | 0.96 |

| (5-(Trifluoromethyl)pyridin-2-yl)methanamine | Contains a methanamine group | 0.82 |

| 5-(Trifluoromethyl)pyridine-2,3-diamine | Contains two amino groups | 0.82 |

| 2-Chloro-5-(trifluoromethyl)pyridin-3-amine | Chlorine substitution instead of carboxylic acid | 0.82 |

| 6-(Difluoromethyl)pyridin-3-amine | Contains difluoromethyl instead of trifluoromethyl | 0.95 |

The presence of both bromomethyl and trifluoromethyl groups distinguishes this compound from others in terms of reactivity and biological activity profiles.

Q & A

Q. Basic: What are the common synthetic routes for 2-(Bromomethyl)-3-(trifluoromethyl)pyridine?

Answer:

The compound is typically synthesized via nickel-catalyzed reductive coupling of halogenated precursors, as demonstrated in the coupling of 2-halomethylpyridines using Ni catalysts to form bipyridine derivatives . Alternatively, phosphonylation reactions with triethyl phosphite can modify brominated pyridines, though reaction conditions (e.g., solvent, temperature) must be optimized to avoid side products like dehalogenation . Key intermediates include 3-(trifluoromethyl)pyridine derivatives, where bromination at the methyl position is achieved using N-bromosuccinimide (NBS) under radical initiation .

Q. Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): and NMR resolve the bromomethyl and trifluoromethyl groups, with chemical shifts at δ ~4.5 ppm (CHBr) and δ ~-60 ppm (CF), respectively .

- Mass Spectrometry (MS): High-resolution MS confirms the molecular ion peak at m/z 255.96 (CHBrFN) .

- X-ray Crystallography: Used to resolve steric effects from the bulky trifluoromethyl group, particularly in coordination complexes .

Q. Advanced: How can researchers design bioactive derivatives targeting enzyme inhibition?

Answer:

Modify the bromomethyl group to introduce nucleophilic substituents (e.g., amines, thiols) for covalent binding to enzyme active sites. For example:

- Replace Br with azetidine to enhance binding to neurological targets (e.g., kinases) .

- Use the trifluoromethyl group to improve metabolic stability and lipophilicity, critical for blood-brain barrier penetration .

Methodology: - Screen derivatives using in vitro enzyme assays (e.g., fluorescence-based inhibition assays).

- Validate binding modes via molecular docking with proteins like cytochrome P450 .

Q. Advanced: How does this compound contribute to materials science applications?

Answer:

The electron-withdrawing trifluoromethyl group and bromine’s leaving-group ability make it a precursor for phosphorescent Ir(III) complexes in OLEDs. For example:

- As a cyclometalating ligand, it tunes emission wavelengths; replacing Br with carbene ligands shifts emission to the blue region (λ~450 nm) .

- Coordination with Ir(III) enhances quantum yields (up to 33.5% EQE) due to rigid π-conjugation .

Experimental Design: - Synthesize Ir(III) complexes under inert conditions.

- Characterize photophysical properties using UV-Vis and luminescence spectroscopy .

Q. Advanced: How to resolve contradictions in reactivity data during nucleophilic substitution?

Answer:

Discrepancies in SN2 reactivity (e.g., unexpected retention of configuration) may arise from steric hindrance by the trifluoromethyl group.

Methodology:

- Compare kinetic data (e.g., rate constants) in polar aprotic (DMF) vs. protic (MeOH) solvents .

- Use DFT calculations to model transition states and identify steric/electronic barriers .

- Validate with NMR to track inversion of configuration .

Q. Basic: What precautions are necessary for handling and storage?

Answer:

- Storage: Keep under inert gas (Ar/N) at -20°C to prevent hydrolysis of the bromomethyl group .

- Handling: Use anhydrous solvents (e.g., THF, DCM) to avoid side reactions. LC-MS monitoring is recommended during reactions to detect degradation .

Q. Advanced: How to address analytical challenges in impurity profiling?

Answer:

Impurities like 3-(trifluoromethyl)pyridine sulfonyl chloride (from oxidation) or dehalogenated byproducts require:

- HPLC-MS with C18 columns (gradient elution: 5–95% MeCN/HO) to separate species with m/z ±2 Da .

- Isotopic labeling (e.g., ) to trace oxidation pathways .

Q. Advanced: What computational methods predict metabolic stability of derivatives?

Answer:

- ADMET Prediction: Use tools like SwissADME to estimate metabolic lability of the bromomethyl group .

- Metabolite Identification: Combine HR-MS/MS with in vitro liver microsome assays to detect phase I/II metabolites .

Q. Advanced: How to optimize catalytic cross-coupling reactions with this compound?

Answer:

- Catalyst Screening: Test Pd(0)/Ni(0) catalysts (e.g., Pd(PPh)) for Suzuki-Miyaura coupling; Ni yields higher efficiency for bulky substrates .

- Solvent Effects: Use DMF for polar intermediates or toluene for sterically hindered systems .

- Additives: Add CsCO to stabilize intermediates in Ullmann-type couplings .

Q. Advanced: How to reconcile conflicting crystallographic and spectroscopic data?

Answer:

Discrepancies between X-ray (solid-state) and NMR (solution-phase) data often arise from conformational flexibility.

Resolution:

- Perform variable-temperature NMR to assess dynamic effects.

- Compare with DFT-optimized structures to identify dominant conformers .

Properties

IUPAC Name |

2-(bromomethyl)-3-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3N/c8-4-6-5(7(9,10)11)2-1-3-12-6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOMAJSOXDNTBRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CBr)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00716770 | |

| Record name | 2-(Bromomethyl)-3-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00716770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

780802-57-5 | |

| Record name | 2-(Bromomethyl)-3-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00716770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.